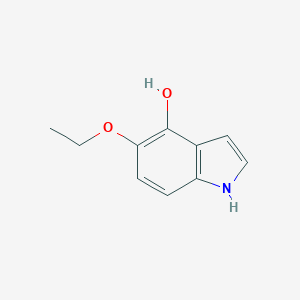

5-Ethoxy-1H-indol-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Ethoxy-1H-indol-4-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-1H-indol-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

5-Ethoxy-1H-indol-4-ol is an indole derivative. Indole derivatives are known to bind with high affinity to multiple receptors . They are important types of molecules and natural products that play a main role in cell biology . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that can lead to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the treatment of various disorders in the human body .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1H-indol-4-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of an appropriate indole derivative.

Hydroxylation: The hydroxyl group at the 4-position is introduced via a hydroxylation reaction, which can be carried out using various oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-1H-indol-4-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form various reduced indole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced indole derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methoxy-1H-indol-4-ol: Similar structure but with a methoxy group instead of an ethoxy group.

5-Hydroxy-1H-indol-4-ol: Lacks the ethoxy group, having only a hydroxyl group at the 5-position.

5-Ethoxy-1H-indol-3-ol: The hydroxyl group is at the 3-position instead of the 4-position.

Uniqueness

5-Ethoxy-1H-indol-4-ol is unique due to the specific positioning of the ethoxy and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

5-Ethoxy-1H-indol-4-ol is a significant derivative of indole, recognized for its diverse biological activities and potential therapeutic applications. This article presents an overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Overview of this compound

This compound is characterized by its unique chemical structure, which includes an ethoxy group at the 5-position and a hydroxyl group at the 4-position of the indole ring. This configuration is crucial for its interaction with biological targets and contributes to its pharmacological properties.

Target Interactions

Indole derivatives like this compound are known to interact with various biological receptors, influencing multiple signaling pathways. The compound exhibits high affinity for several targets, leading to significant biological effects such as:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Anticancer Properties : Exhibits cytotoxicity against cancer cell lines, notably with an IC50 value indicating potent activity.

Biochemical Pathways

The compound affects numerous biochemical pathways, including those involved in apoptosis and inflammation. Its interactions can modulate enzyme activities and receptor signaling, contributing to its therapeutic potential.

Antimicrobial Activity

Recent studies have shown that this compound possesses notable antimicrobial properties. For instance, it has been reported to inhibit the growth of pathogenic bacteria effectively. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human tumor cell lines. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HCT 15 (Colon) | 0.002 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 0.005 | Cell cycle arrest |

| A549 (Lung) | 0.01 | Inhibition of angiogenesis |

Case Studies

A case study involving the use of this compound in a preclinical model showed promising results in reducing tumor size and enhancing survival rates in treated subjects compared to controls. The compound was administered intraperitoneally, leading to significant antitumor effects without notable toxicity.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Methoxy-1H-indol-4-ol | Methoxy group instead of ethoxy | Moderate anticancer activity |

| 5-Hydroxy-1H-indol-4-ol | Hydroxyl group only | Limited antimicrobial properties |

| 5-Ethoxy-1H-indol-3-ol | Hydroxyl at the 3-position | Reduced efficacy compared to the 4-position variant |

Eigenschaften

IUPAC Name |

5-ethoxy-1H-indol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-9-4-3-8-7(10(9)12)5-6-11-8/h3-6,11-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZYLCBKDYUUES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.